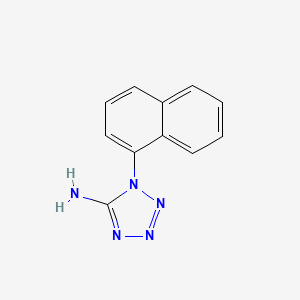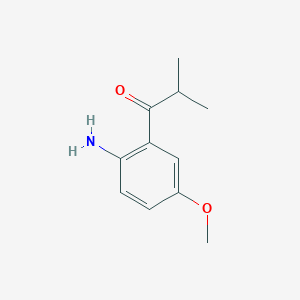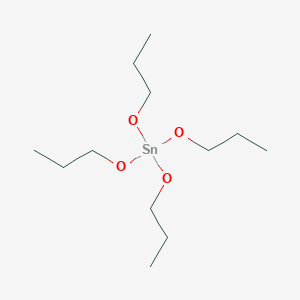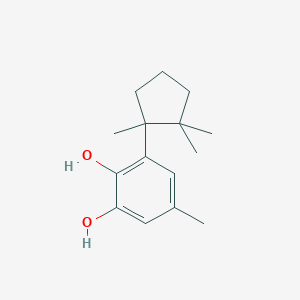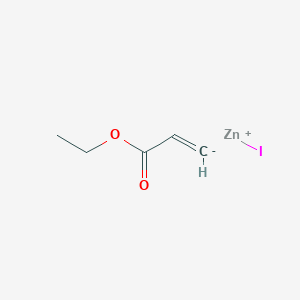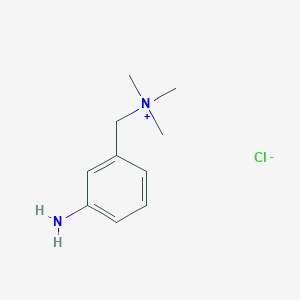
Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride is a chemical compound with the molecular formula C10H16ClN. It is also known as benzyltrimethylammonium chloride. This compound is a quaternary ammonium salt and is commonly used as a phase transfer catalyst in organic synthesis. It appears as a solid and is soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride can be synthesized through the reaction of benzyl chloride with trimethylamine. The reaction typically occurs in an aqueous medium and requires controlled conditions to ensure the formation of the desired quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where benzyl chloride and trimethylamine are reacted under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst to facilitate reactions between compounds in different phases.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of surfactants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. The quaternary ammonium group interacts with the reactants, stabilizing transition states and lowering the activation energy of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanaminium, 3-amino-4-methoxy-N,N,N-trimethyl-, chloride: This compound has a similar structure but includes a methoxy group, which can alter its reactivity and applications.
Benzenemethanaminium, N,N,N-trimethyl-, dichloroiodate: This compound contains additional halogen atoms, which can affect its chemical properties and uses.
Uniqueness
Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride is unique due to its specific structure, which provides it with distinct phase transfer catalytic properties. Its ability to facilitate reactions between different phases makes it valuable in various chemical processes .
Propiedades
Número CAS |
218938-81-9 |
|---|---|
Fórmula molecular |
C10H17ClN2 |
Peso molecular |
200.71 g/mol |
Nombre IUPAC |
(3-aminophenyl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C10H17N2.ClH/c1-12(2,3)8-9-5-4-6-10(11)7-9;/h4-7H,8,11H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
RJHVJMZCSBNJHM-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC1=CC(=CC=C1)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


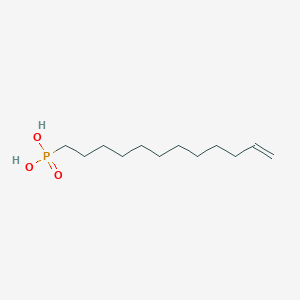
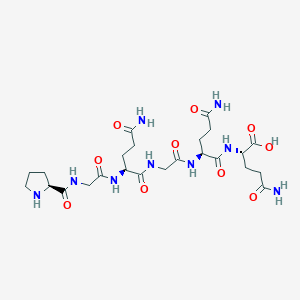

![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
![N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide](/img/structure/B14253638.png)
